6-(Cyclopentylmethoxy)-2-methylpyrimidine-4-carboxylic acid
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Overview
Description
6-(Cyclopentylmethoxy)-2-methylpyrimidine-4-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with a cyclopentylmethoxy group at the 6-position, a methyl group at the 2-position, and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopentylmethoxy)-2-methylpyrimidine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of Substituents: The cyclopentylmethoxy group can be introduced via an etherification reaction using cyclopentylmethanol and an appropriate leaving group. The methyl group can be introduced through alkylation reactions.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-(Cyclopentylmethoxy)-2-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-(Cyclopentylmethoxy)-2-methylpyrimidine-4-carboxylic acid would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies, including binding assays and pathway analysis.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyrimidine-4-carboxylic acid: Lacks the cyclopentylmethoxy group, which may affect its biological activity and chemical reactivity.
6-Methoxy-2-methylpyrimidine-4-carboxylic acid: Similar structure but with a methoxy group instead of a cyclopentylmethoxy group, which could influence its solubility and interaction with biological targets.
6-(Cyclopentylmethoxy)-pyrimidine-4-carboxylic acid: Lacks the methyl group at the 2-position, which may alter its chemical properties and reactivity.
Uniqueness
6-(Cyclopentylmethoxy)-2-methylpyrimidine-4-carboxylic acid is unique due to the specific combination of substituents on the pyrimidine ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
6-(Cyclopentylmethoxy)-2-methylpyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique cyclopentylmethoxy group, which may influence its pharmacological properties. The following sections summarize the existing research on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H16N2O3 with a molecular weight of 236.27 g/mol. The structural configuration includes a pyrimidine ring substituted at the 2 and 4 positions, which is critical for its biological activity.
Research indicates that compounds with similar structures may exhibit various mechanisms of action, including:
- Enzyme Inhibition : Pyrimidine derivatives often act as inhibitors for specific enzymes such as HDAC (histone deacetylase), which plays a role in cancer cell proliferation and apoptosis .
- Antiproliferative Activity : Studies have shown that related compounds can induce cell cycle arrest and promote apoptosis in cancer cells, suggesting potential use in oncology .
Biological Activity Summary
The biological activities associated with this compound can be categorized as follows:
Activity | Mechanism | References |
---|---|---|
Anticancer | Induces apoptosis and cell cycle arrest | |
Enzyme Inhibition | Inhibits HDACs, leading to altered gene expression | |
Antihypertensive | Potential ACE inhibitor properties |
Case Studies
- Anticancer Properties : A study examining the effects of similar pyrimidine derivatives on K562 human leukemia cells demonstrated that these compounds could significantly increase the proportion of cells in the G2/M phase of the cell cycle, indicating a potential mechanism for their anticancer effects. The increase in apoptotic cells was also noted to be dose-dependent, supporting their use in cancer therapy .
- Enzyme Inhibition : Research focused on the structure-activity relationship (SAR) of pyrimidine derivatives indicated that modifications at specific positions could enhance inhibitory activity against HDACs. This suggests that the cyclopentylmethoxy group may play a crucial role in modulating enzyme interactions and enhancing biological efficacy .
- Hypertension Studies : Analogous compounds have been investigated for their antihypertensive properties, specifically as inhibitors of angiotensin-converting enzyme (ACE). These studies highlight the potential for developing new antihypertensive medications based on this compound class .
Properties
Molecular Formula |
C12H16N2O3 |
---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
6-(cyclopentylmethoxy)-2-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C12H16N2O3/c1-8-13-10(12(15)16)6-11(14-8)17-7-9-4-2-3-5-9/h6,9H,2-5,7H2,1H3,(H,15,16) |
InChI Key |
OTNPMGFTUUWLBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)OCC2CCCC2)C(=O)O |
Origin of Product |
United States |
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